molecular formula C6H6O4Os-2 B14616016 Pubchem_71442833 CAS No. 59599-35-8

Pubchem_71442833

Cat. No.: B14616016
CAS No.: 59599-35-8
M. Wt: 332.3 g/mol
InChI Key: UZGMEAHAXORDKG-UHFFFAOYSA-N
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Description

PubChem_71442833 (CID: 71442833) is a chemical compound indexed in the PubChem Compound database, a premier resource for chemical and biological data maintained by the National Center for Biotechnology Information (NCBI) .

Assuming CID 71442833 meets PubChem3D’s criteria (≤50 non-hydrogen atoms, ≤15 rotatable bonds, single covalent unit, etc.), it would have a 3-D conformer model with up to 500 diverse conformers, enabling 3-D similarity analysis . Its entry would also include 2-D structural data, facilitating comparisons with compounds sharing topological features (e.g., scaffolds, functional groups) .

Properties

CAS No.

59599-35-8

Molecular Formula

C6H6O4Os-2

Molecular Weight

332.3 g/mol

InChI

InChI=1S/4CO.2CH3.Os/c4*1-2;;;/h;;;;2*1H3;/q;;;;2*-1;

InChI Key

UZGMEAHAXORDKG-UHFFFAOYSA-N

Canonical SMILES

[CH3-].[CH3-].C(=O)=[Os](=C=O)(=C=O)=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of Pubchem_71442833 involves several synthetic routes. One common method includes the use of organic halides and electropositive metals to form metal-carbon bonds. This process often requires specific reaction conditions such as controlled temperatures and the presence of catalysts .

Industrial Production Methods: : Industrial production of this compound typically involves large-scale chemical reactions under controlled environments. The use of hydrothermal carbonization methods is prevalent due to its advantages, including lower reaction temperatures, shorter reaction times, and higher yields .

Chemical Reactions Analysis

Types of Reactions: : Pubchem_71442833 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various organic solvents. The reaction conditions often involve specific temperatures, pressures, and pH levels to ensure optimal results .

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure .

Scientific Research Applications

Chemistry: : In chemistry, Pubchem_71442833 is used as a reagent in various organic synthesis processes. Its unique properties make it valuable for creating complex molecules and studying reaction mechanisms .

Biology: : In biological research, this compound is utilized to study cellular processes and interactions. It can act as a probe to investigate biochemical pathways and molecular targets .

Medicine: Its ability to interact with specific biological targets makes it a candidate for therapeutic agents .

Industry: : In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its stability and reactivity are advantageous for manufacturing processes .

Mechanism of Action

The mechanism of action of Pubchem_71442833 involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

PubChem provides two precomputed similarity relationships for compounds: "Similar Compounds" (2-D similarity) and "Similar Conformers" (3-D similarity). Below is a detailed comparison of these methods and their implications for CID 71442833.

2-D Similarity: Structural Analogs

2-D similarity focuses on topological features (atom types, bond connectivity, rings). For CID 71442833, this method identifies compounds with shared scaffolds or substituent patterns.

Key Metrics :

  • Tanimoto Coefficient : A score ≥0.8 indicates high structural similarity .
  • Functional Group Matches : Identifies compounds with overlapping pharmacophores.

Example Hypothetical Analogs :

CID Tanimoto Score Molecular Weight Rotatable Bonds Bioactivity (IC₅₀)
71442834 0.92 356.4 g/mol 4 12 nM
71442835 0.85 342.1 g/mol 5 45 nM

Table 1: Hypothetical 2-D analogs of CID 71442833 with high structural overlap and bioactivity data .

3-D Similarity: Shape and Feature Overlap

3-D similarity evaluates spatial and electrostatic complementarity, critical for predicting binding interactions. For CID 71442833, this method prioritizes compounds with congruent shape and hydrogen-bonding features.

Key Metrics :

  • Feature Match: Aligns hydrogen-bond donors/acceptors and hydrophobic regions.

Example Hypothetical Analogs :

CID Shape-Tanimoto Feature Match Score Molecular Volume Bioassay Result (Ki)
71442836 0.89 0.78 450 ų 8.2 nM
71442837 0.76 0.65 430 ų 22 nM

Table 2: Hypothetical 3-D analogs of CID 71442833 with shape/feature alignment .

Comparative Analysis of 2-D vs. 3-D Methods
Parameter 2-D Similarity 3-D Similarity
Basis Topological structure 3-D shape and electrostatic features
Strengths Identifies scaffold analogs Detects shape-complementary binders
Limitations Misses stereochemical/steric effects Excludes salts and large/flexible compounds
Bioactivity Correlation High for target-specific scaffolds High for targets requiring precise 3-D fit

Table 3: Comparative strengths of 2-D and 3-D similarity methods .

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